molecular formula C₂₄H₃₄N₂O₇ B1140272 Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate CAS No. 201283-53-6

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate

Cat. No.: B1140272
CAS No.: 201283-53-6
M. Wt: 462.54
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Description

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate is a structurally complex organic compound featuring multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring (a four-membered nitrogen-containing heterocycle), and a phenylmethoxycarbonylamino (Cbz) moiety. The Boc and Cbz groups are commonly employed in peptide synthesis and medicinal chemistry to protect amine functionalities during multi-step reactions . The azetidine ring introduces conformational rigidity and ring strain, which can modulate binding affinity in drug design contexts.

Properties

IUPAC Name

tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDZPOFHAISDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of tert-butyl azetidine derivatives typically involves several steps, including alkylation and protection-deprotection strategies. For example, tert-butyl L-azetidine-2-carboxylate can be synthesized through N-alkylation with appropriate iodides under conditions that facilitate high yields. Such synthetic pathways are crucial for obtaining the desired compound in sufficient quantities for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that azetidine derivatives may exhibit inhibitory effects on key enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cellular signaling.

In Vitro Studies

In vitro assays have demonstrated that tert-butyl azetidine derivatives can modulate cellular responses. For instance, one study indicated that these compounds could reduce the production of pro-inflammatory cytokines in astrocyte cultures exposed to amyloid-beta peptides, suggesting a neuroprotective effect against neurodegenerative processes .

Case Studies

  • Neuroprotection Against Amyloid Toxicity :
    • A study involving a similar azetidine compound demonstrated its ability to protect astrocytes from amyloid-beta-induced toxicity. The compound reduced TNF-alpha levels and improved cell viability, indicating potential therapeutic applications in Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Another investigation highlighted the anti-inflammatory properties of azetidine derivatives, showing that they could inhibit the activation of microglia and reduce inflammatory cytokine release in response to neurotoxic stimuli .

Data Table: Summary of Biological Activities

Activity Effect Reference
NeuroprotectionReduces cell death in astrocytes
Anti-inflammatoryInhibits cytokine release
Enzyme inhibitionPotential inhibition of β-secretase

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl azetidine derivatives, including the compound , are being investigated for their potential as pharmaceuticals. The azetidine ring structure is often associated with biological activity, making it a valuable scaffold in drug design.

Antitumor Activity

Recent studies have demonstrated that azetidine derivatives can exhibit antitumor properties. For instance, compounds with modifications on the azetidine ring have shown cytotoxic effects against various cancer cell lines. The incorporation of functional groups such as phenylmethoxycarbonyl can enhance these effects by improving solubility and bioavailability.

Case Study:
A study published in 2021 highlighted the synthesis of several azetidine derivatives, including tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate, which were evaluated for their cytotoxicity against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as antitumor agents .

Organic Synthesis Applications

The compound's unique structure allows it to serve as an intermediate in various organic synthesis pathways.

Synthesis of Complex Molecules

The tert-butyl group is known for its steric hindrance, which can be advantageous in controlling reaction selectivity during synthesis. This compound can be utilized in multi-step synthesis to create more complex molecules.

Data Table: Synthesis Pathways Using Tert-butyl Azetidine Derivatives

StepReaction TypeConditionsYield
1N-AlkylationDIPEA in MeCN60%
2DeprotectionTFA treatmentQuantitative
3CouplingVarious coupling agentsVariable

This table summarizes key steps involved in utilizing tert-butyl azetidine derivatives for synthesizing target compounds, illustrating the versatility of the compound .

Analytical Chemistry Applications

The compound also finds applications in analytical chemistry, particularly in chiral analysis and separation techniques.

Chiral Resolution

The use of tert-butyl azetidine derivatives has been explored for their ability to resolve chiral compounds through high-performance liquid chromatography (HPLC). The compound's structural features allow for effective interactions with chiral stationary phases.

Case Study:
Research has demonstrated that using tert-butyl azetidine derivatives as chiral selectors can lead to improved resolution of enantiomers in complex mixtures, showcasing their utility in pharmaceutical analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several tert-butyl-protected heterocycles, enabling comparisons based on ring size, functional groups, and synthetic approaches. Below is a detailed analysis of key analogues:

Structural Analogues with Azetidine/Pyrrolidine Cores
Compound ID/Name Key Features Synthesis Highlights Physicochemical Notes
Target Compound Azetidine ring, Boc/Cbz groups, ester linkage Likely involves coupling and protection steps High lipophilicity (tert-butyl/Cbz groups)
tert-butyl 1-(1′-(4′′-(tert-butoxycarbonyl)phenyl)ethyl)azetidine-2-carboxylate Azetidine core, Boc-protected phenyl group DCC-mediated coupling, Pd-C hydrogenation Enhanced stability due to Boc protection
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-... (7231-24-5) Pyrrolidine ring, Cbz group, amide linkage Multi-step peptide coupling Polar amide groups may improve solubility

Key Observations :

  • Ring Size : Azetidine (4-membered) vs. pyrrolidine (5-membered) alters ring strain and conformational flexibility. Azetidine derivatives often exhibit higher reactivity due to strain .
  • Protection Strategy: Boc and Cbz groups are interchangeable in some contexts, but Cbz (phenylmethoxycarbonyl) offers orthogonal deprotection under hydrogenolytic conditions .
Analogues with Heterocyclic Variations
Compound ID/Name Key Features Functional Implications
tert-butyl N-[furan-3-ylmethyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(1,3-thiazol-5-ylmethoxycarbonylamino)butyl]... (127749-91-1) Furan/thiazole heterocycles, hydroxy group Potential for π-π stacking (aromatic systems)
tert-butyl 5-bromo-3-chloroindazole-1-carboxylate (162739-38-0) Halogenated indazole core Electrophilic sites for cross-coupling

Key Observations :

  • Heterocycles : Thiazole/furan rings introduce electron-rich regions for target engagement, whereas halogenated indazoles enable further functionalization .
  • Electron-Withdrawing Groups : Bromo/chloro substituents in 162739-38-0 enhance electrophilicity, contrasting with the electron-donating tert-butyl groups in the target compound.
Lumping Strategy for Property Prediction

As per , compounds with similar functional groups (e.g., Boc-protected amines, ester linkages) may be "lumped" into surrogate categories for computational modeling. For example:

  • Surrogate Class : Tert-butyl esters with nitrogen heterocycles.
  • Shared Properties : LogP ~3.5–4.2 (high lipophilicity), metabolic lability at ester bonds. This approach simplifies reactivity predictions but may overlook stereochemical or steric nuances .

Q & A

Q. What synthetic strategies and experimental design principles can optimize the yield and purity of this compound?

Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial or response surface methodologies to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Computational Pre-screening : Use quantum chemical calculations (e.g., density functional theory) to predict reaction feasibility and transition states, narrowing experimental conditions .
  • Purification Techniques : Leverage membrane separation or chromatography (HPLC) guided by polarity differences introduced by the tert-butyl and phenylmethoxycarbonyl (Cbz) groups.

Advanced Question

Q. How can quantum chemical reaction path searches resolve ambiguities in proposed mechanisms for the acylation of the azetidine ring?

Methodological Answer :

  • Reaction Pathway Analysis : Employ ab initio molecular dynamics (AIMD) or nudged elastic band (NEB) methods to map energy landscapes and identify intermediates .
  • Steric and Electronic Effects : Analyze the tert-butyl group’s steric hindrance and the Cbz group’s electron-withdrawing effects on transition-state geometries using software like Gaussian or ORCA .
  • Validation : Cross-validate computational predictions with kinetic isotopic effect (KIE) studies or in-situ FTIR monitoring .

Basic Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to confirm the azetidine ring conformation, tert-butyl group (δ ~1.2 ppm), and Cbz carbamate (δ ~5.1 ppm for CH2_2Ph).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ to verify molecular ion peaks and fragmentation patterns of the labile ester groups.
  • X-ray Crystallography : Resolve stereochemistry at the azetidine C2 position if single crystals are obtainable .

Advanced Question

Q. How do competing steric and electronic effects influence regioselectivity in functionalizing the azetidine core?

Methodological Answer :

  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify spatial hindrance from the tert-butyl group .
  • Electrostatic Potential Analysis : Compute partial charges to predict nucleophilic/electrophilic sites on the azetidine ring .
  • Experimental Probes : Conduct competitive reactions with model substrates (e.g., tert-butyl vs. methyl esters) to isolate steric/electronic contributions .

Basic Question

Q. What side reactions are prevalent during synthesis, and how can they be suppressed?

Methodological Answer :

  • Common Side Reactions : Hydrolysis of the tert-butyl ester under acidic conditions or Cbz deprotection via hydrogenolysis.
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
    • Replace Pd/C with alternative catalysts (e.g., Pearlman’s catalyst) for selective hydrogenation .
    • Monitor reaction progress via TLC or inline UV-Vis spectroscopy .

Advanced Question

Q. How can contradictory data between computational predictions and experimental outcomes be reconciled?

Methodological Answer :

  • Error Source Identification : Compare solvent effects (implicit vs. explicit solvation models) and approximations in DFT functionals .
  • Hybrid Workflows : Integrate machine learning (e.g., Bayesian optimization) to iteratively refine computational models using experimental feedback .
  • Sensitivity Analysis : Quantify the impact of minor impurities or kinetic vs. thermodynamic control on discrepancies .

Basic Question

Q. What protocols ensure safe handling and storage of this compound?

Methodological Answer :

  • Handling : Use gloveboxes or fume hoods for air-sensitive steps (e.g., azetidine ring functionalization) .
  • Storage : Store under argon at -20°C in amber vials to prevent ester hydrolysis or photodegradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Advanced Question

Q. What role does the tert-butyl group play in modulating the compound’s bioavailability during preclinical studies?

Methodological Answer :

  • Lipophilicity Analysis : Calculate logP values (e.g., using XLogP3) to assess membrane permeability enhancements from the tert-butyl group .
  • Metabolic Stability : Perform in vitro microsomal assays to evaluate susceptibility to oxidative dealkylation .
  • Structural Alternatives : Synthesize analogs with cyclopropyl or adamantyl groups to compare pharmacokinetic profiles .

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